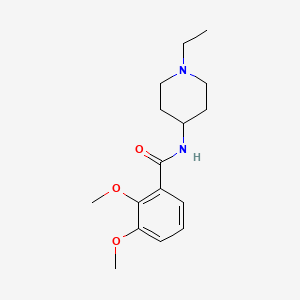

N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide involves complex processes. For example, the synthesis of 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide, a related compound, was achieved through various chemical reactions, highlighting the intricacies of synthesizing such compounds (Asano et al., 1990).

Molecular Structure Analysis

The molecular structure of related benzamide derivatives, such as tropane benzamides, has been determined using methods like 1H-NMR and 13C-NMR. These methods reveal the conformation of the piperidine and pyrrolidine rings, providing insights into the structural characteristics of such compounds (Gálvez et al., 1990).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds, such as (−)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, have been extensively studied. These studies include the investigation of metabolites, transport mechanisms, and interactions with various biological molecules, providing insights into their chemical behavior and reactions in biological systems (Umehara et al., 2009).

Physical Properties Analysis

The physical properties of compounds in this category are influenced by their molecular structure. For instance, studies have shown how structural modifications can affect the binding profile and physicochemical properties, such as affinity for receptors and solubility (Perrone et al., 2000).

Chemical Properties Analysis

Analysis of chemical properties includes understanding the interactions of these compounds with various receptors and their pharmacokinetics. For example, studies have explored the binding affinity to sigma receptors and dopamine D4 receptors, revealing selective binding and agonist activity, which are crucial for understanding their potential therapeutic applications (Thomas et al., 1999).

Applications De Recherche Scientifique

Sigma Receptor Scintigraphy in Breast Cancer

N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide, through derivatives like P-(123)I-MBA, has been investigated for its ability to visualize primary breast tumors in vivo. This is based on its preferential binding to sigma receptors overexpressed on breast cancer cells. A study involving 12 patients with mammographically suspicious breast masses demonstrated that P-(123)I-MBA accumulates in most breast tumors, highlighting its potential as a noninvasive tool to assess tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Imaging Breast Cancer

Further research into N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide derivatives like P[125I]MBA for imaging breast cancer has shown promising results. This sigma receptor binding radioligand demonstrated high affinity for sigma-1 and sigma-2 receptor sites in vitro and showed potential in imaging breast cancer in vivo in a rat mammary tumor model. The study suggests further exploration of sigma receptor ligands for breast cancer imaging applications (John, Bowen, Fisher, Lim, Geyer, Vilner, & Wahl, 1999).

Synthesis and Pharmacologic Characterization

Research into the development of practical and scalable synthetic routes for derivatives of N-(1-ethyl-4-piperidinyl)-2,3-dimethoxybenzamide, such as YM758 monophosphate, has contributed significantly to medicinal chemistry. These efforts aim at producing potent inhibitors of the "funny" If current channel, which is crucial for heart rate regulation. The synthetic advancements enable large-scale production while avoiding unstable intermediates, marking a step forward in the development of treatments for stable angina and atrial fibrillation (Yoshida, Marumo, Takeguchi, Takahashi, & Mase, 2014).

Propriétés

IUPAC Name |

N-(1-ethylpiperidin-4-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-4-18-10-8-12(9-11-18)17-16(19)13-6-5-7-14(20-2)15(13)21-3/h5-7,12H,4,8-11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVVRTIZOHCKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethylpiperidin-4-yl)-2,3-dimethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

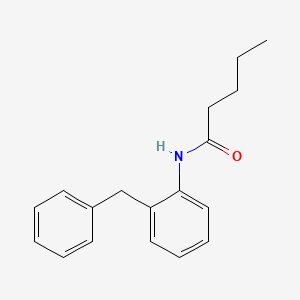

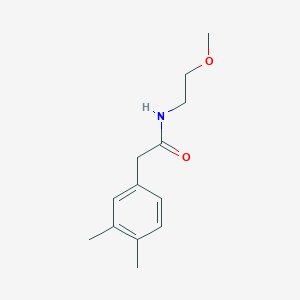

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)

![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)

![N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)

![2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4584245.png)

![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)

![1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4584290.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4584303.png)

![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)

![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)